Cas no 24683-26-9 (Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide)
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide Chemical and Physical Properties
Names and Identifiers
-
- Meloxicam Related Compound A
- 4-Hydroxy-2-Methyl-2H-1,2-Benzothiazine-3-Carboxylic Acid Ethylester-1,1-Dioxide
- 2-Methyl-4-hydroxy-2h-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide
- Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate
- Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
- Ethyl 4-Hydroxy-2-Methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (PiroxicaM IMpurity K)
- Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity K)
- 2h-1,2-benzothiazine-3-carboxylicacid,4-hydroxy-2-methyl-,ethylester,1,1-d
- 2-METHYL-4-HYDROXY-2H-1,2-BENZOTHIAZINE-1,1-DIOXIDE-3-CARBOXYLIC ACID ETHYL ESTER
- 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate of ethyl-1
- 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide ethyl ester
- ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazin-3-carboxylate 1,1-dioxide
- NS00050516
- QWTNANUGXZEPFQ-UHFFFAOYSA-N
- 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester1,1-dioxide
- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid Ethyl Ester 1,1-Dioxide
- ethyl 4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylate
- Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate, 97%
- SCHEMBL2345581
- 4-Hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[e][1,2]thiazine-3-carboxylic acid ethyl ester
- ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
- EC 246-403-7
- Ethyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
- 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3 -carboxylic acid ethyl ester 1,1-dioxide
- NCGC00253615-01
- AKOS015889481
- EINECS 246-403-7
- EAD64Z1YS1
- 3-carbethoxy-4-hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-dioxide
- CS-W012255
- Meloxicam impurity A, European Pharmacopoeia (EP) Reference Standard
- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide
- Meloxicam impurity A
- Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide(Piroxicam Impurity K)
- AC-19607
- 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, ethyl ester, 1,1-dioxide
- DTXSID30179415
- KS-5263
- 24683-26-9
- FT-0638446
- FT-0642776
- BDBM50309938
- UNII-EAD64Z1YS1
- W-107287
- 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide
- SY300163
- D87876
- Q27277072
- MELOXICAM IMPURITY A [EP IMPURITY]
- PIROXICAM IMPURITY K [EP IMPURITY]
- 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylicacidethylester1,1-dioxide
- Ethyl4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate1,1-dioxide
- MFCD00190168
- CHEMBL598364
- DB-041190
- Ethyl 2-methyl-4-hydroxy-2H-1,2-benzothiazole-3-carboxylater 1,1-dioxide
- 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, ethylester, 1,1-dioxide
- STL384274
- Ethyl 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
- Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide;Meloxicam impurity A;Piroxicam impurity K;2-Methyl-4-hydroxy -2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide
- IH57896
- PIROXICAM IMPURITY K (EP IMPURITY)
- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid, ethyl ester 1,1-dioxide
- ID141777
- DTXCID60101906
- MELOXICAM IMPURITY A (EP IMPURITY)
- 3,4-Dihydro-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide
- Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
-
- MDL: MFCD00190168
- Inchi: 1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3
- InChI Key: QWTNANUGXZEPFQ-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=CC=2C(=C(C(=O)OCC)N1C)O)(=O)=O
Computed Properties
- Exact Mass: 283.05100
- Monoisotopic Mass: 283.051443
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.3
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.444
- Melting Point: 140-144 °C (lit.)
- Boiling Point: 424.1°Cat760mmHg
- Flash Point: 210.3°C
- Refractive Index: 1.61
- PSA: 92.29000
- LogP: 2.12910
- Solubility: Not determined
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H331
- Warning Statement: P261-P311
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:2
- Hazard Category Code: 23
- Safety Instruction: S45
- RTECS:DL0710425
-
Hazardous Material Identification:
- Safety Term:S45
- Risk Phrases:R23
- HazardClass:6.1
- PackingGroup:II
- Storage Condition:Store at room temperature
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide Customs Data
- HS CODE:2934991000
- Customs Data:
China Customs Code:
2934991000Overview:
2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03513-1g |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |
24683-26-9 | 97% | 1g |
173.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03513-5g |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |
24683-26-9 | 97% | 5g |
519.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03513-10g |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |
24683-26-9 | 97% | 10g |
864.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03513-25g |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |
24683-26-9 | 97% | 25g |
1567.00 | 2021-06-01 | |
| Alichem | A179000090-100g |
Ethyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide |
24683-26-9 | 95% | 100g |
$667.44 | 2023-09-02 | |
| Chemenu | CM155688-100g |
ethyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide |
24683-26-9 | 95% | 100g |
$578 | 2021-06-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 552429-25G |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |
24683-26-9 | 25g |
¥2969.87 | 2023-12-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2500-50MG |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |
24683-26-9 | 50mg |
¥6592.91 | 2024-12-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1379412-25MG |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |
24683-26-9 | 25mg |
¥10902.39 | 2023-09-08 | ||
| TRC | E918980-5g |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide |
24683-26-9 | 5g |
$ 97.00 | 2023-09-07 |
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide Suppliers
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (CAS No. 24683-26-9)
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (CAS No. 24683-26-9) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound belongs to the class of benzothiazines, which are known for their diverse biological activities and potential therapeutic uses. The structure of this compound features a benzothiazine core with specific functional groups that contribute to its unique properties and reactivity.
The benzothiazine core is a heterocyclic ring system consisting of a benzene ring fused with a thiazine ring. This structural motif is found in various natural products and synthetic compounds, many of which exhibit potent pharmacological effects. The presence of the 4-hydroxy and 2-methyl substituents on the benzothiazine ring, along with the ethyl ester group at the carboxylate position, imparts specific chemical and biological characteristics to the molecule.
Recent research has highlighted the potential of Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide in various therapeutic areas. For instance, studies have shown that compounds with similar structures exhibit anti-inflammatory, analgesic, and anticonvulsant properties. These findings suggest that this compound could be a valuable lead for the development of new drugs targeting inflammatory diseases, pain management, and neurological disorders.
In the context of drug discovery and development, the benzothiazine scaffold has gained attention due to its ability to modulate various biological targets. For example, some benzothiazine derivatives have been found to interact with ion channels, receptors, and enzymes involved in pain signaling pathways. This makes them attractive candidates for the development of novel analgesics with improved efficacy and reduced side effects.
The 4-hydroxy group in Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide plays a crucial role in its biological activity. Hydroxyl groups can participate in hydrogen bonding interactions with target proteins, enhancing the binding affinity and selectivity of the compound. Additionally, the hydroxyl group can undergo various chemical modifications, such as acylation or glycosylation, which can further tune the pharmacological properties of the molecule.
The ethyl ester functionality at the carboxylate position is another key feature of this compound. Esters are commonly used in drug design to improve solubility and bioavailability. The ethyl ester can be hydrolyzed in vivo to release the corresponding carboxylic acid, which may have different pharmacokinetic properties compared to the parent compound. This property makes Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide a promising prodrug candidate for enhancing drug delivery and efficacy.
From a synthetic perspective, Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide can be prepared through several routes. One common approach involves the reaction of an appropriate benzothiazine derivative with an ethyl halide or anhydride in the presence of a base. The synthesis can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In addition to its potential as a therapeutic agent, Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide has applications in other areas of chemistry and biology. For instance, it can serve as a building block for constructing more complex molecules or as a reagent in organic synthesis reactions. The versatility of this compound makes it an important tool for researchers working in diverse fields such as medicinal chemistry, materials science, and biochemistry.
Recent advances in computational chemistry have also contributed to our understanding of Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide. Molecular modeling studies have provided insights into its conformational behavior and interactions with biological targets. These computational tools can help guide experimental efforts by predicting optimal structural modifications that enhance desired properties while minimizing adverse effects.
In conclusion, Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (CAS No. 24683-26-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it an attractive candidate for further investigation and application in various therapeutic areas. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing medical treatments and improving patient outcomes.
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